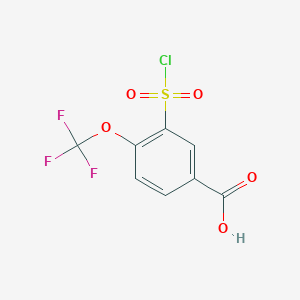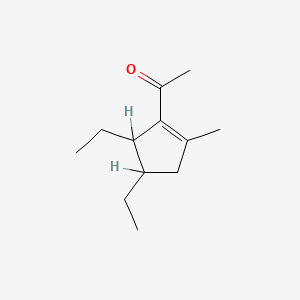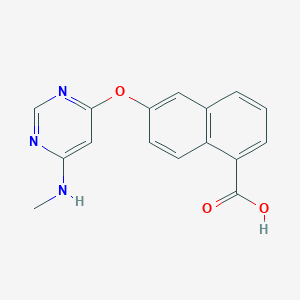
3-(Chlorosulfonyl)-4-(trifluoromethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chlorosulfonyl)-4-(trifluoromethoxy)benzoic acid is a chemical compound that features both a chlorosulfonyl group and a trifluoromethoxy group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-4-(trifluoromethoxy)benzoic acid typically involves the introduction of the chlorosulfonyl and trifluoromethoxy groups onto a benzoic acid derivative. One common method involves the chlorosulfonylation of 4-(trifluoromethoxy)benzoic acid using chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chlorosulfonyl)-4-(trifluoromethoxy)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group under specific conditions.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while reduction would produce a sulfonyl derivative.
Wissenschaftliche Forschungsanwendungen
3-(Chlorosulfonyl)-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used to modify biomolecules, potentially leading to new insights in biochemical pathways and mechanisms.
Medicine: Its derivatives may have pharmaceutical applications, particularly in the design of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 3-(Chlorosulfonyl)-4-(trifluoromethoxy)benzoic acid exerts its effects depends on its specific application. In chemical reactions, the chlorosulfonyl group is highly reactive and can readily participate in nucleophilic substitution reactions. The trifluoromethoxy group, on the other hand, imparts unique electronic properties to the molecule, influencing its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chlorosulfonyl)benzoic acid: Lacks the trifluoromethoxy group, making it less electron-withdrawing and potentially less reactive in certain reactions.
4-(Trifluoromethoxy)benzoic acid: Lacks the chlorosulfonyl group, limiting its reactivity in nucleophilic substitution reactions.
Uniqueness
3-(Chlorosulfonyl)-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both the chlorosulfonyl and trifluoromethoxy groups. This combination of functional groups provides a unique balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H4ClF3O5S |
|---|---|
Molekulargewicht |
304.63 g/mol |
IUPAC-Name |
3-chlorosulfonyl-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H4ClF3O5S/c9-18(15,16)6-3-4(7(13)14)1-2-5(6)17-8(10,11)12/h1-3H,(H,13,14) |
InChI-Schlüssel |
QFEFMDFNALDAMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)

